1-[(5-Fluorothien-2-yl)methylpiperidin-4-amine dihydrochloride 1-[(5-Fluorothien-2-yl)methylpiperidin-4-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13531404
InChI: InChI=1S/C10H15FN2S.2ClH/c11-10-2-1-9(14-10)7-13-5-3-8(12)4-6-13;;/h1-2,8H,3-7,12H2;2*1H
SMILES: C1CN(CCC1N)CC2=CC=C(S2)F.Cl.Cl
Molecular Formula: C10H17Cl2FN2S
Molecular Weight: 287.22 g/mol

1-[(5-Fluorothien-2-yl)methylpiperidin-4-amine dihydrochloride

CAS No.:

Cat. No.: VC13531404

Molecular Formula: C10H17Cl2FN2S

Molecular Weight: 287.22 g/mol

* For research use only. Not for human or veterinary use.

1-[(5-Fluorothien-2-yl)methylpiperidin-4-amine dihydrochloride -

Specification

Molecular Formula C10H17Cl2FN2S
Molecular Weight 287.22 g/mol
IUPAC Name 1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine;dihydrochloride
Standard InChI InChI=1S/C10H15FN2S.2ClH/c11-10-2-1-9(14-10)7-13-5-3-8(12)4-6-13;;/h1-2,8H,3-7,12H2;2*1H
Standard InChI Key SFTSCJQLQSGLAC-UHFFFAOYSA-N
SMILES C1CN(CCC1N)CC2=CC=C(S2)F.Cl.Cl
Canonical SMILES C1CN(CCC1N)CC2=CC=C(S2)F.Cl.Cl

Introduction

1-[(5-Fluorothien-2-yl)methylpiperidin-4-amine dihydrochloride] is a chemical compound with a molecular formula of C10H16Cl2FN2S and a molecular weight of 250.76 g/mol . This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities. The presence of a fluorine atom and a thiophene ring in its structure suggests potential biological activity, which could be explored in various therapeutic applications.

Synthesis and Preparation

The synthesis of 1-[(5-Fluorothien-2-yl)methylpiperidin-4-amine dihydrochloride] typically involves several steps, including the formation of the piperidine and thiophene rings, followed by the introduction of the fluorine atom and the methyl linkage. The specific synthesis route may vary depending on the starting materials and desired yield.

Biological Activity and Potential Applications

Piperidine derivatives are known for their wide range of biological activities, including potential applications in neurology and psychiatry. The presence of a fluorine atom and a thiophene ring in this compound could enhance its ability to interact with biological targets, potentially leading to therapeutic effects.

While specific biological activity data for 1-[(5-Fluorothien-2-yl)methylpiperidin-4-amine dihydrochloride] is limited, related compounds have shown promise in various therapeutic areas. For instance, piperidine derivatives have been explored for their antipsychotic, anti-inflammatory, and analgesic properties.

Research Findings and Future Directions

Research on piperidine derivatives often focuses on their pharmacokinetic and pharmacodynamic properties, which are crucial for understanding their potential therapeutic applications. Studies typically involve in vitro and in vivo models to assess efficacy and safety.

Given the lack of specific research findings on 1-[(5-Fluorothien-2-yl)methylpiperidin-4-amine dihydrochloride], future studies should aim to elucidate its biological activity, pharmacokinetics, and potential therapeutic applications. This could involve collaborations between chemists and pharmacologists to design and test new compounds with improved properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator